molecular formula C24H16Cl4N2 B10912335 3,5-bis(3,4-dichlorophenyl)-1-(4-ethenylbenzyl)-1H-pyrazole

3,5-bis(3,4-dichlorophenyl)-1-(4-ethenylbenzyl)-1H-pyrazole

Cat. No.: B10912335
M. Wt: 474.2 g/mol
InChI Key: ZJNJMFZIZMPGCN-UHFFFAOYSA-N
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Description

3,5-BIS(3,4-DICHLOROPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This compound is characterized by the presence of dichlorophenyl and vinylbenzyl groups attached to the pyrazole ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-BIS(3,4-DICHLOROPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine or its derivatives with 1,3-diketones or their equivalents under acidic or basic conditions.

    Introduction of dichlorophenyl groups: The dichlorophenyl groups can be introduced via electrophilic aromatic substitution reactions using appropriate chlorinated benzene derivatives.

    Attachment of the vinylbenzyl group: The vinylbenzyl group can be introduced through a nucleophilic substitution reaction using a suitable vinylbenzyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-BIS(3,4-DICHLOROPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrogenated products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents for substitution reactions may include halides, acids, bases, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may produce a variety of substituted pyrazoles.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3,5-BIS(3,4-DICHLOROPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE would depend on its specific interactions with molecular targets. These may include:

    Binding to enzymes or receptors: The compound may act as an inhibitor or activator of specific enzymes or receptors.

    Modulation of signaling pathways: It may influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(3,4-dichlorophenyl)-1H-pyrazole: Lacks the vinylbenzyl group.

    1-(4-Vinylbenzyl)-3,5-diphenyl-1H-pyrazole: Lacks the dichlorophenyl groups.

Uniqueness

The presence of both dichlorophenyl and vinylbenzyl groups in 3,5-BIS(3,4-DICHLOROPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE may impart unique chemical and biological properties, such as enhanced binding affinity to specific targets or improved stability.

Properties

Molecular Formula

C24H16Cl4N2

Molecular Weight

474.2 g/mol

IUPAC Name

3,5-bis(3,4-dichlorophenyl)-1-[(4-ethenylphenyl)methyl]pyrazole

InChI

InChI=1S/C24H16Cl4N2/c1-2-15-3-5-16(6-4-15)14-30-24(18-8-10-20(26)22(28)12-18)13-23(29-30)17-7-9-19(25)21(27)11-17/h2-13H,1,14H2

InChI Key

ZJNJMFZIZMPGCN-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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